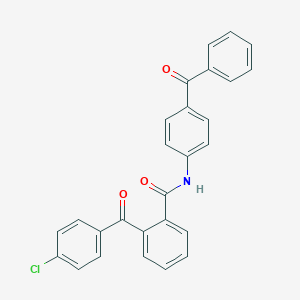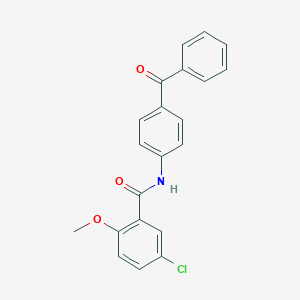
2-(4-chlorobenzoyl)-N-(4-methoxybenzyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorobenzoyl)-N-(4-methoxybenzyl)benzamide, also known as CB-13, is a synthetic cannabinoid that was first synthesized in 2008. It is a potent agonist of the cannabinoid receptors, which are part of the endocannabinoid system in the human body. The endocannabinoid system plays a role in various physiological processes, including pain sensation, mood regulation, and appetite control. CB-13 has been the subject of scientific research due to its potential therapeutic applications.
作用机制
2-(4-chlorobenzoyl)-N-(4-methoxybenzyl)benzamide acts as an agonist of the cannabinoid receptors, particularly the CB1 receptor. Activation of the CB1 receptor can lead to a variety of physiological effects, including pain relief, mood regulation, and appetite control. 2-(4-chlorobenzoyl)-N-(4-methoxybenzyl)benzamide has a high affinity for the CB1 receptor, which may contribute to its potent analgesic effects.
Biochemical and Physiological Effects
2-(4-chlorobenzoyl)-N-(4-methoxybenzyl)benzamide has been shown to have analgesic effects in animal models of pain. It has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory conditions. 2-(4-chlorobenzoyl)-N-(4-methoxybenzyl)benzamide has been investigated for its potential as an anti-cancer agent, as it has been found to inhibit the growth of certain cancer cells.
实验室实验的优点和局限性
One advantage of using 2-(4-chlorobenzoyl)-N-(4-methoxybenzyl)benzamide in lab experiments is its potency as a cannabinoid receptor agonist. This allows researchers to study the effects of cannabinoid receptor activation in a more precise manner. However, one limitation is that 2-(4-chlorobenzoyl)-N-(4-methoxybenzyl)benzamide is a synthetic compound, and its effects may not accurately reflect those of endogenous cannabinoids in the human body.
未来方向
There are several future directions for research on 2-(4-chlorobenzoyl)-N-(4-methoxybenzyl)benzamide. One area of interest is its potential as a treatment for chronic pain. 2-(4-chlorobenzoyl)-N-(4-methoxybenzyl)benzamide has been shown to have potent analgesic effects in animal models of pain, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as an anti-cancer agent. 2-(4-chlorobenzoyl)-N-(4-methoxybenzyl)benzamide has been found to inhibit the growth of certain cancer cells, and further research is needed to determine its potential as a cancer treatment. Additionally, research is needed to better understand the mechanism of action of 2-(4-chlorobenzoyl)-N-(4-methoxybenzyl)benzamide and its effects on the endocannabinoid system.
合成方法
The synthesis of 2-(4-chlorobenzoyl)-N-(4-methoxybenzyl)benzamide involves several steps, starting with the reaction of 4-chlorobenzoyl chloride with 4-methoxybenzylamine to form 2-(4-chlorobenzoyl)-N-(4-methoxybenzyl)benzamide. The compound is then purified through recrystallization. The synthesis method is complex and requires expertise in organic chemistry.
科学研究应用
2-(4-chlorobenzoyl)-N-(4-methoxybenzyl)benzamide has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have analgesic effects in animal models of pain. 2-(4-chlorobenzoyl)-N-(4-methoxybenzyl)benzamide has also been investigated for its potential as an anti-cancer agent, as it has been found to inhibit the growth of certain cancer cells.
属性
分子式 |
C22H18ClNO3 |
|---|---|
分子量 |
379.8 g/mol |
IUPAC 名称 |
2-(4-chlorobenzoyl)-N-[(4-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C22H18ClNO3/c1-27-18-12-6-15(7-13-18)14-24-22(26)20-5-3-2-4-19(20)21(25)16-8-10-17(23)11-9-16/h2-13H,14H2,1H3,(H,24,26) |
InChI 键 |
KZMNHZVPEDMKQU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
规范 SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



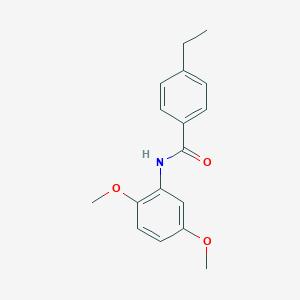
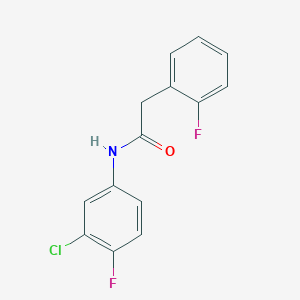
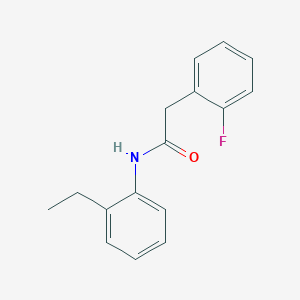
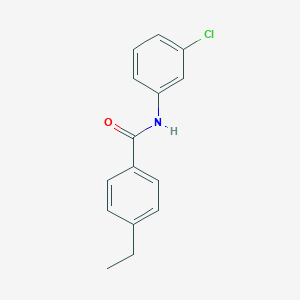

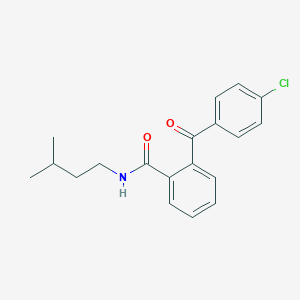
![Ethyl 3-{[2-(4-chlorobenzoyl)benzoyl]amino}benzoate](/img/structure/B290390.png)
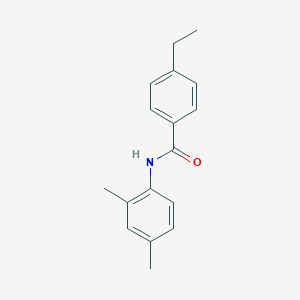
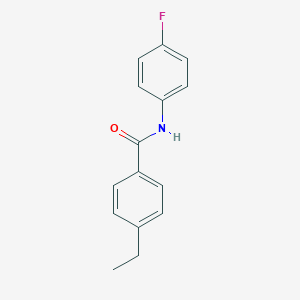
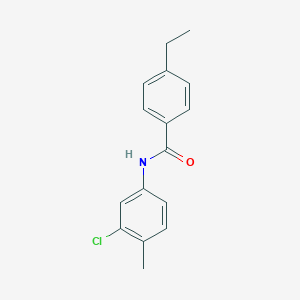
![Methyl 4-{[2-(4-chlorobenzoyl)benzoyl]amino}benzoate](/img/structure/B290397.png)
